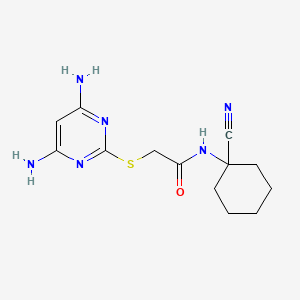

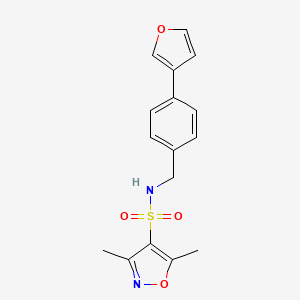

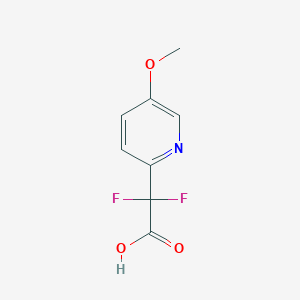

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as compound 1, is a novel small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

Synthesis and Structural Analysis

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles

This study showcases methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, a category to which our compound of interest belongs, highlighting the role of DMSO and various electrophilic reagents in synthesizing thiadiazoles at room temperature with high yields (Takikawa et al., 1985).

Microwave-Assisted Synthesis and Anticancer Evaluation

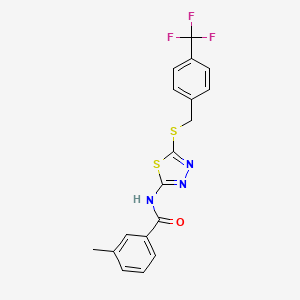

Describes the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives using microwave irradiation. These compounds, sharing a core structure with the compound of interest, exhibited promising anticancer activity in vitro against several human cancer cell lines (Tiwari et al., 2017).

Synthesis and Complexation with Metal Ions

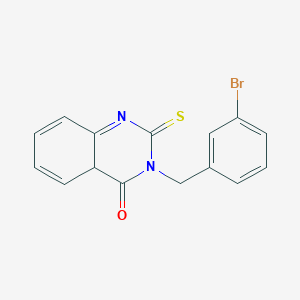

Discusses the synthesis of a similar thiadiazolobenzamide compound and its complexation with Ni and Pd ions, providing insights into the potential for creating metal-organic frameworks or catalysts (Adhami et al., 2012).

Biological Activity and Applications

Selective Inhibition of Tumor-Associated Isoforms

A study on fused bicyclic heterocycles, including compounds structurally related to the compound of interest, highlights their selective inhibition against tumor-associated carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Bozdağ et al., 2017).

Spectroscopic and Theoretical Studies on Fluorescence Effects

Examines the fluorescence characteristics of related 1,3,4-thiadiazole compounds, indicating the potential for their use in fluorescence-based sensors or bioimaging applications (Matwijczuk et al., 2018).

Molecular Organization in Lipid Bilayers

Investigates the interaction of similar 1,3,4-thiadiazole compounds with lipid bilayers, suggesting implications for drug delivery systems and the study of membrane dynamics (Kluczyk et al., 2016).

Photophysical Properties

Novel Fluorescent Complexes

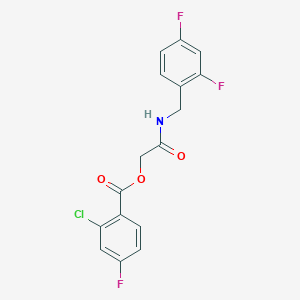

Discusses the synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. These findings are pertinent to the development of new fluorescent materials for optical applications (Zhang et al., 2017).

properties

IUPAC Name |

3-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-13(9-11)15(25)22-16-23-24-17(27-16)26-10-12-5-7-14(8-6-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWASSSZVGDXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)

![5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2728383.png)